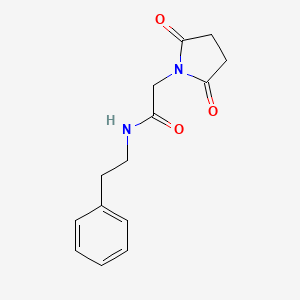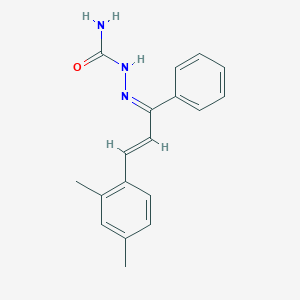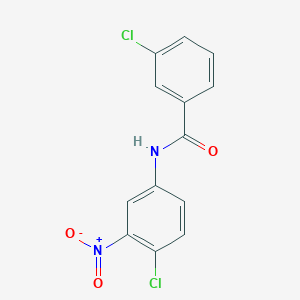![molecular formula C19H21NO4 B5724536 {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid
説明
{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.48 g/mol.
作用機序
The mechanism of action of BPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BPA has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. BPA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BPA has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BPA can inhibit the proliferation of cancer cells and induce apoptosis. BPA has also been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. In vivo studies have shown that BPA can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
BPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. BPA is also stable under a wide range of conditions and can be stored for long periods of time. However, BPA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for dissolution. BPA is also relatively expensive compared to other chemical compounds.
将来の方向性
For research and development of BPA include drug delivery, materials science, plant growth regulation, and safety evaluation.
科学的研究の応用
BPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BPA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPA has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, BPA has been studied for its ability to enhance plant growth and improve crop yield. In materials science, BPA has been used as a monomer in the synthesis of polymers and resins.
特性
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)14-6-4-13(5-7-14)18(23)20-15-8-10-16(11-9-15)24-12-17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZFMSDFXUKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Tert-butylphenyl)carbonyl]amino}phenoxy)acetic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)

![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)

![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)